molecular formula C23H23NO6 B2932183 Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951932-68-6

Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No. B2932183
CAS RN: 951932-68-6
M. Wt: 409.438
InChI Key: XVYCLOPDLCRITM-UHFFFAOYSA-N
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Description

Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C23H23NO6 and its molecular weight is 409.438. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optically Active Liquid Crystal Compounds

New liquid-crystal compounds have been synthesized, demonstrating mesomorphic behaviors and cholesteric phases. These compounds exhibit lower transition temperatures to isotropic phases compared to corresponding compounds, attributed to the molecular width caused by certain groups and the molecular bend in specific rings. This suggests potential applications in the development of advanced liquid crystal displays and optical devices (Haramoto & Kamogawa, 1990).

Thermally Curable Monomers

A novel monomer featuring both benzoxazine and coumarin rings has been synthesized. It undergoes photodimerization and demonstrates significant potential for creating advanced materials through thermal curing processes. This monomer's unique properties could be leveraged in the fields of polymer chemistry and material sciences for developing new polymeric materials with special physical properties (Kiskan & Yagcı, 2007).

Heterocyclic Synthesis

Research on retro-ene reactions has provided new routes to synthesizing dihydrooxazoles and dihydro-1,3-oxazines. This methodological advancement in organic synthesis indicates potential applications in drug discovery and development, where such heterocycles are common scaffolds in pharmacologically active compounds (Ito & Miyajima, 1997).

Ferroelectric Liquid Crystal Materials

Synthesis of compounds exhibiting ferroelectric liquid-crystal behavior has implications for the development of new materials for memory storage devices and displays. Such materials' ability to exhibit ferroelectricity at room temperature could revolutionize electronic devices by enabling faster switching speeds and higher storage capacities (Haramoto & Kamogawa, 1990).

Non-Symmetric Dimers and Mesogenic Behavior

The study of non-symmetric dimers and their thermal behavior contributes to the understanding of liquid crystalline materials' properties. This research can aid in designing liquid crystal molecules with tailored properties for specific applications in displays and optical devices (Yeap, Osman, & Imrie, 2015).

Crystal Engineering

The use of pressure to induce phase transitions in high-Z′ structures, as demonstrated with Methyl 2-(carbazol-9-yl)benzoate, highlights the potential of crystal engineering to control the molecular packing and properties of materials. Such techniques could be invaluable in the pharmaceutical industry for modifying drug solubility and in materials science for creating substances with desired mechanical or optical characteristics (Johnstone et al., 2010).

properties

IUPAC Name

methyl 4-[[9-(2-methylpropyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-14(2)10-24-11-18-19(29-13-24)9-8-17-21(25)20(12-28-22(17)18)30-16-6-4-15(5-7-16)23(26)27-3/h4-9,12,14H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYCLOPDLCRITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

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